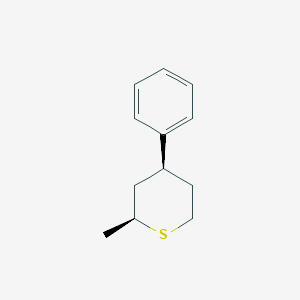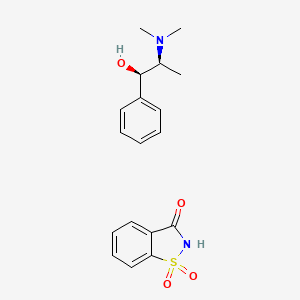
Methylephedrine saccharinate, (+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylephedrine saccharinate, (+/-)-, is a compound that belongs to the class of sympathomimetic amines. It is commonly used in over-the-counter cough and cold medications due to its bronchodilator and decongestant properties . The compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylephedrine saccharinate can be synthesized through the reaction of methylephedrine with saccharin. The process involves the formation of a salt between the basic methylephedrine and the acidic saccharin . The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the complete formation of the salt.
Industrial Production Methods
Industrial production of methylephedrine saccharinate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving crystallization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methylephedrine saccharinate undergoes several types of chemical reactions, including:
Oxidation: Methylephedrine can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Methylephedrine can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary amines.
Substitution: Produces various substituted amines depending on the nucleophile used.
Scientific Research Applications
Methylephedrine saccharinate has a wide range of applications in scientific research:
Mechanism of Action
Methylephedrine saccharinate exerts its effects by stimulating alpha and beta adrenergic receptors. This leads to bronchodilation, increased cardiac output, and vasoconstriction . The compound mimics the effects of catecholamines on the sympathetic nervous system, leading to its decongestant and bronchodilator properties .
Comparison with Similar Compounds
Similar Compounds
Ephedrine: Similar in structure and function but has a higher potency and more pronounced cardiovascular effects.
Pseudoephedrine: Used as a decongestant but has a different stereochemistry and slightly different pharmacological profile.
Phenylephrine: Another decongestant with a different mechanism of action, primarily acting on alpha-adrenergic receptors.
Uniqueness
Methylephedrine saccharinate is unique due to its balanced sympathomimetic activity, making it effective as a bronchodilator and decongestant with milder cardiovascular side effects compared to ephedrine .
Properties
CAS No. |
75011-63-1 |
|---|---|
Molecular Formula |
C18H22N2O4S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol;1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C11H17NO.C7H5NO3S/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h4-9,11,13H,1-3H3;1-4H,(H,8,9)/t9-,11-;/m0./s1 |
InChI Key |
OJKNEDBDODVMFW-ROLPUNSJSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C.C1=CC=C2C(=C1)C(=O)NS2(=O)=O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C.C1=CC=C2C(=C1)C(=O)NS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
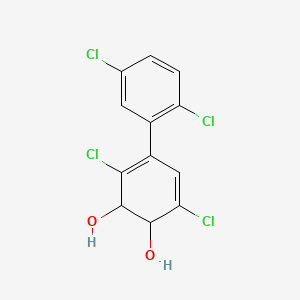
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
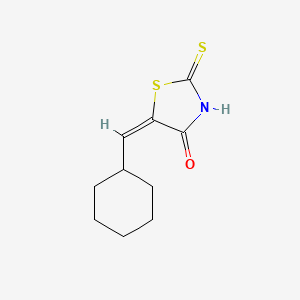
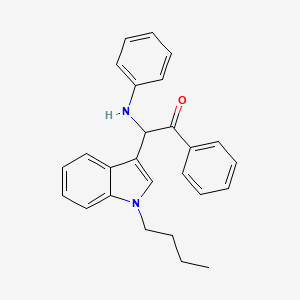
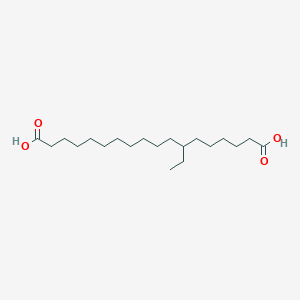


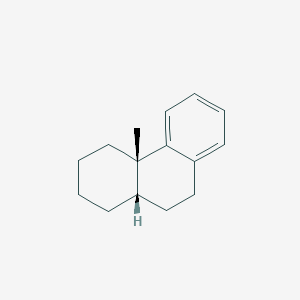
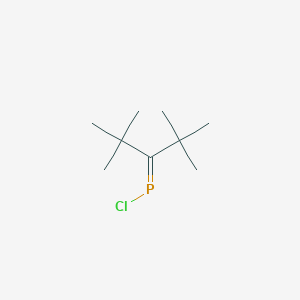
![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)

